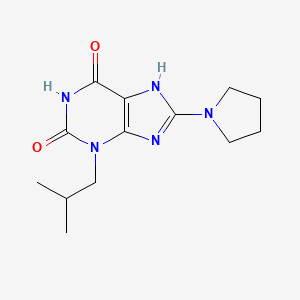

3-Isobutyl-8-pyrrolidinoxanthine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-isobutyl-8-pyrrolidinoxanthine est un composé organique synthétique appartenant à la classe des xanthines. Elle est connue pour son rôle d'antagoniste sélectif du récepteur de l'adénosine A2B. Ce composé a été étudié pour ses applications thérapeutiques potentielles, notamment dans le contexte des maladies inflammatoires et cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-isobutyl-8-pyrrolidinoxanthine implique généralement les étapes suivantes :

Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que les dérivés de la xanthine et la pyrrolidine.

Conditions de réaction : La réaction est effectuée dans des conditions contrôlées, impliquant souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile. La température de réaction est maintenue entre 50 et 100 °C.

Catalyseurs et réactifs : Les catalyseurs et réactifs courants utilisés dans la synthèse comprennent le palladium sur charbon (Pd/C) et l'hydrogène gazeux pour les réactions d'hydrogénation, ainsi que diverses bases organiques comme la triéthylamine.

Méthodes de production industrielle

En milieu industriel, la production de this compound peut impliquer des réacteurs discontinus à grande échelle ou des réacteurs à écoulement continu. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

La 3-isobutyl-8-pyrrolidinoxanthine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrrolidine.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé outil pour étudier les relations structure-activité des dérivés de la xanthine.

Biologie : Le composé est utilisé dans la recherche sur les récepteurs de l'adénosine et leur rôle dans la signalisation cellulaire.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des affections cardiovasculaires et de certains types de cancer.

5. Mécanisme d'action

Le principal mécanisme d'action de la this compound implique son effet antagoniste sur le récepteur de l'adénosine A2B. En se liant à ce récepteur, le composé inhibe l'activation des voies de signalisation en aval, telles que la voie de l'adénosine monophosphate cyclique (AMPc). Cette inhibition peut entraîner une réduction de l'inflammation et d'autres effets thérapeutiques .

Applications De Recherche Scientifique

Role in Angiogenesis

Overview : Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including cancer and diabetic retinopathy. The adenosine A2B receptor has been implicated in promoting angiogenic processes.

Research Findings :

- A study demonstrated that IPDX effectively inhibited the proliferation and migration of human retinal endothelial cells (HRECs) stimulated by adenosine analogs. This inhibition was associated with a reduction in extracellular signal-regulated kinase (ERK) activation and vascular endothelial growth factor (VEGF) expression, suggesting a potential therapeutic application for diseases characterized by aberrant neovascularization such as diabetic retinopathy .

Data Table: Effects of IPDX on HREC Activity

| Parameter | Control (NECA) | NECA + IPDX | Effect of IPDX |

|---|---|---|---|

| Cell Proliferation | Increased | Decreased | Inhibition observed |

| Cell Migration | Increased | Decreased | Inhibition observed |

| ERK Activation | Increased | Decreased | Inhibition observed |

| Tube Formation | Enhanced | Attenuated | Inhibition observed |

Anti-Inflammatory Properties

Overview : IPDX's ability to block the A2B receptor has significant implications for inflammatory diseases. By inhibiting mast cell activation, it may reduce the release of pro-inflammatory mediators.

Research Findings :

- Inhibition of mast cell activation by IPDX was shown to decrease the production of interleukins (IL-4 and IL-13), which are critical in mediating allergic responses and asthma . This suggests that IPDX could serve as a therapeutic agent for managing allergic conditions.

Data Table: Effects of IPDX on Mast Cell Activation

| Cytokine | Control (Adenosine) | Adenosine + IPDX | Effect of IPDX |

|---|---|---|---|

| IL-4 | Increased | Decreased | Inhibition observed |

| IL-13 | Increased | Decreased | Inhibition observed |

Potential in Cancer Therapy

Overview : The modulation of angiogenesis and inflammation positions IPDX as a candidate for cancer therapy, particularly in solid tumors where these processes are dysregulated.

Research Findings :

- Studies have indicated that by inhibiting the A2B receptor, IPDX can potentially reduce tumor growth rates by limiting blood supply through angiogenesis . The compound’s effects on tumor-associated macrophages and their cytokine profiles also warrant further investigation.

Mechanistic Insights

Overview : Understanding the mechanisms by which IPDX exerts its effects is crucial for optimizing its applications.

Research Findings :

- The inhibition of ERK signaling pathways was confirmed through Western blot analysis, indicating that IPDX affects downstream signaling cascades involved in cell proliferation and migration . Additionally, studies have shown that the compound selectively targets A2B receptors with high affinity, making it a valuable tool for dissecting adenosine signaling pathways .

Conclusions

3-Isobutyl-8-pyrrolidinoxanthine has emerged as a significant compound with diverse applications in scientific research. Its roles in inhibiting angiogenesis and modulating inflammatory responses highlight its potential therapeutic benefits in conditions such as diabetic retinopathy, asthma, and cancer. Ongoing research is essential to fully elucidate its mechanisms and broaden its applications in clinical settings.

Mécanisme D'action

The primary mechanism of action of 3-isobutyl-8-pyrrolidinoxanthine involves its antagonistic effect on the adenosine A2B receptor. By binding to this receptor, the compound inhibits the activation of downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway. This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Enprofylline : Un autre dérivé de la xanthine ayant une activité antagoniste sélective sur le récepteur de l'adénosine A2B.

Théophylline : Un dérivé de la xanthine moins sélectif utilisé principalement comme bronchodilatateur.

Caféine : Un dérivé de la xanthine largement connu ayant une activité antagoniste non sélective sur les récepteurs de l'adénosine.

Unicité

La 3-isobutyl-8-pyrrolidinoxanthine est unique en raison de sa forte sélectivité pour le récepteur de l'adénosine A2B par rapport aux autres dérivés de la xanthine. Cette sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles, car elle permet une modulation plus ciblée des effets médiés par les récepteurs de l'adénosine .

Propriétés

Formule moléculaire |

C13H19N5O2 |

|---|---|

Poids moléculaire |

277.32 g/mol |

Nom IUPAC |

3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H19N5O2/c1-8(2)7-18-10-9(11(19)16-13(18)20)14-12(15-10)17-5-3-4-6-17/h8H,3-7H2,1-2H3,(H,14,15)(H,16,19,20) |

Clé InChI |

KHQOTPZSYMSVHB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCC3 |

Synonymes |

3-isobutyl-8-pyrrolidinoxanthine IPDX cpd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.